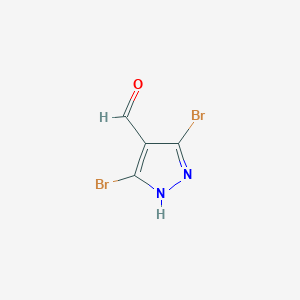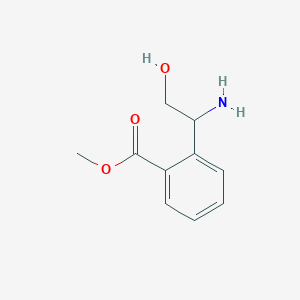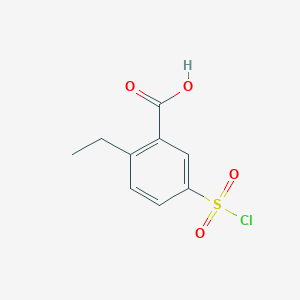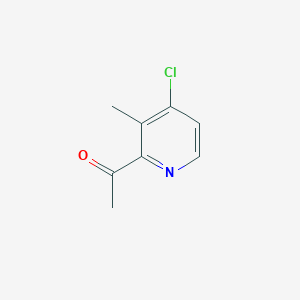
3,5-二溴-1H-吡唑-4-甲醛
描述
3,5-dibromo-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C4H2Br2N2O and its molecular weight is 253.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-dibromo-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dibromo-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
吡唑衍生物因其抗菌特性而得到认可。3,5-二溴-1H-吡唑-4-甲醛的结构可用于合成具有抗菌和抗真菌活性的化合物。 这在开发可以对抗耐药菌株和真菌的新药方面尤其重要 .
抗肿瘤剂
吡唑环是许多抗肿瘤剂中的常见特征。研究表明,在吡唑环上取代不同的基团可以导致具有显着抗肿瘤活性的化合物。 因此,3,5-二溴-1H-吡唑-4-甲醛可以作为合成这些潜在治疗剂的前体 .
抗氧化特性
氧化应激是许多疾病的一个因素,抗氧化剂在减轻这种应激方面至关重要。吡唑衍生物已显示出作为抗氧化剂的潜力。 吡唑环上的特定取代,例如 3,5-二溴-1H-吡唑-4-甲醛中的取代,可以探索其在减少细胞氧化损伤方面的功效 .
农用化学品研究
在农用化学品行业,吡唑衍生物因其杀虫和除草特性而得到探索。 可以改变 3,5-二溴-1H-吡唑-4-甲醛的结构特征以增强这些特性,这可能导致新农用化学品的开发 .
神经保护作用
研究表明,某些吡唑衍生物可以通过抑制乙酰胆碱酯酶等酶来发挥神经保护作用。该酶参与神经递质乙酰胆碱的分解,抑制该酶有助于治疗神经退行性疾病。 3,5-二溴-1H-吡唑-4-甲醛对这些酶的影响可能是很有前景的研究领域 .
抗炎和抗抑郁活性
据报道,吡唑衍生物具有抗炎和抗抑郁活性。 3,5-二溴-1H-吡唑-4-甲醛的结构框架为开发可以调节炎症和抑郁症相关生物途径的新化合物提供了支架 .
抗寄生虫应用
抗寄生虫感染的斗争仍在继续,新药的需求始终存在。吡唑衍生物已被确定为潜在的抗寄生虫剂。 对 3,5-二溴-1H-吡唑-4-甲醛在该领域中的应用的研究可能导致发现治疗寄生虫病的新方法 .
绿色化学和催化
可以使用绿色化学原理优化吡唑衍生物的合成,例如使用无毒、经济高效且环保的催化剂。 3,5-二溴-1H-吡唑-4-甲醛可用于此类合成过程中,有助于可持续化学实践的开发 .
属性
IUPAC Name |
3,5-dibromo-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-2(1-9)4(6)8-7-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUYWYXSQUOTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)




![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1426128.png)



![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)
